5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one
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Description
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H14ClF3N4OS and its molecular weight is 474.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures related to the one mentioned have been synthesized and investigated for various biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Compounds within this class have shown moderate anti-inflammatory activity at certain dosage levels compared to standard drugs like indomethacin (Tozkoparan et al., 1999). Similarly, research into 1,3,4-thiadiazol-2-yl urea derivatives synthesized from heterocyclic amino compounds has been conducted, highlighting a methodological advancement in their synthesis under solvent conditions using microwave irradiation (Li & Chen, 2008).
Antiviral and Antimicrobial Properties
Further studies have delved into the antiviral and antimicrobial properties of related compounds. For example, novel heterocyclic compounds based on pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have been synthesized and assessed for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the potential for therapeutic applications (Attaby et al., 2006).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have also been a subject of interest, with studies focusing on the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits. These compounds have been evaluated for their in vitro antibacterial activity, showcasing the importance of structural variation in determining biological activity (Hu, Li, & Huang, 2006).
Metal Complexation and Binding Studies
Investigations into the specificity of zinc(II), magnesium(II), and calcium(II) complexation by derivatives of pyridinyl aminomethane and related compounds with thiazolyl or benzothiazolyl side chains have been conducted. These studies provide valuable information on the interaction between these metals and organic compounds, which is crucial for understanding their potential applications in catalysis, material science, and medicinal chemistry (Matczak-Jon et al., 2010).
Properties
IUPAC Name |
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(pyridin-2-ylmethylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4OS/c23-17-10-15(22(24,25)26)11-28-19(17)14-6-4-13(5-7-14)9-18-20(31)30-21(32-18)29-12-16-3-1-2-8-27-16/h1-11H,12H2,(H,29,30,31)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFSDAQENNBOFN-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN=C2NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN=C2NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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